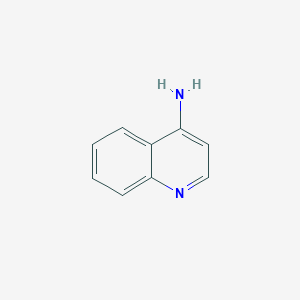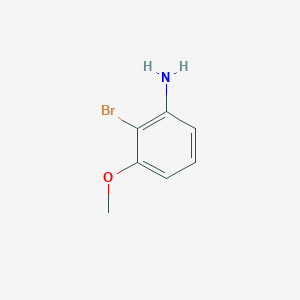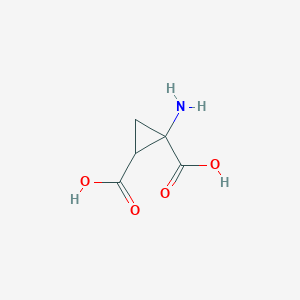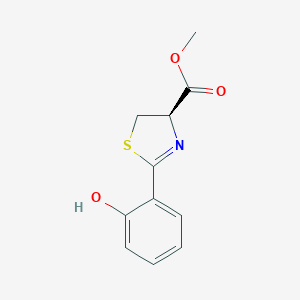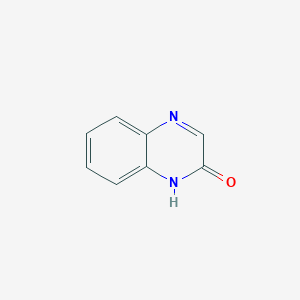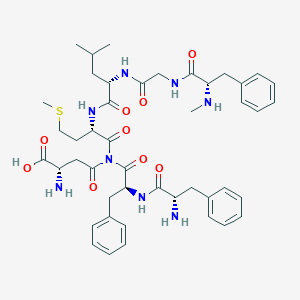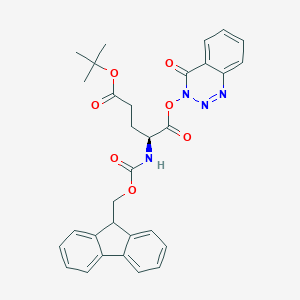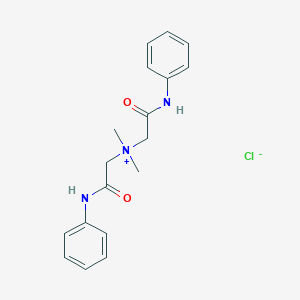
1-(2-氯-4-氟苯基)乙醇
描述
1-(2-Chloro-4-fluorophenyl)ethanol is a compound that has garnered attention in various fields of chemistry due to its unique structure and properties. It's often studied for its potential in forming different chemical compounds through various reactions.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloro-4-fluorophenyl)ethanol typically involves condensation reactions. For example, a compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was synthesized via the Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008). Another example includes the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Martínez et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is usually determined through X-ray crystallography. For instance, the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was found to crystallize in a monoclinic system, with the formation of intermolecular hydrogen bonds (Percino et al., 2008).
科学研究应用
药物中间体:
- 开发了一种高效的生物转化合成方法,用于制备PF-2341066的关键中间体,这是一种对c-Met/ALK具有强效抑制作用的药物,使用了类似化合物 (Martínez et al., 2010)。
- 另一项研究专注于一种酶法制备关键中间体,用于合成Ticagrelor,这是一种有效治疗急性冠状动脉综合征的药物 (Guo et al., 2017)。
抗真菌应用:
- 类似于1-(2-氯-4-氟苯基)乙醇的化合物显示出对导致鱼类真菌病的真菌具有良好的活性,表明具有潜在抗真菌应用 (Giri et al., 1981)。
化学合成和催化:
- 使用胡萝卜细胞对类似(S)-(-)-1-(4-氟苯基)乙醇进行对映选择性合成具有潜在应用于治疗HIV、疟疾和阿尔茨海默病 (2022)。
- 一项研究展示了一种利用脂肪酶催化的方法来分离类似化合物,提供了合成新的肾上腺素的中间体 (Conde et al., 1998)。
分子和光谱研究:
- 类似化合物中的氟取代显著影响手性识别,影响CH和OH相互作用的电子密度和强度 (Ciavardini et al., 2013)。
- 使用激光诱导荧光光谱研究了2-(对氟苯基)乙醇的构象异构体,为了解这类化合物的分子行为提供了见解 (Panja et al., 2005)。
材料科学:
- 具有类似结构的化合物表现出很高的第一超极化率,表明在非线性光学材料中具有潜在应用 (Najiya et al., 2014)。
安全和危害
作用机制
Target of Action
This compound is a derivative of indole, which has been found to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a similar manner to other indole compounds, which have diverse biological activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
Given its structural similarity to indole, it may have a range of biological activities, but specific effects would depend on its exact targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloro-4-fluorophenyl)ethanol . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
属性
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJHIWKGYOZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561057 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)ethanol | |
CAS RN |
112108-68-6 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112108-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
